molecular formula C3ClF3N2O B13412854 1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate CAS No. 59733-92-5

1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate

Cat. No.: B13412854
CAS No.: 59733-92-5
M. Wt: 172.49 g/mol
InChI Key: KRAIXOVJMIYWMT-UHFFFAOYSA-N
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Description

1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate is a chemical compound with the molecular formula C3ClF3N2O. It is known for its unique structural properties and reactivity, making it a subject of interest in various scientific fields. This compound is characterized by the presence of a diazonium group, a trifluoromethyl group, and a chloro substituent, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate typically involves the diazotization of 1-chloro-3,3,3-trifluoropropene. The process begins with the reaction of 1-chloro-3,3,3-trifluoropropene with sodium nitrite in the presence of hydrochloric acid, leading to the formation of the diazonium salt. This reaction is carried out under controlled temperature conditions to ensure the stability of the diazonium compound. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines, leading to the formation of substituted derivatives.

    Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds, resulting in the formation of azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine. Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles.

Scientific Research Applications

1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in diazotization reactions.

    Biology: The compound is employed in the labeling of biomolecules for fluorescence studies due to its ability to form stable azo compounds.

    Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in azo coupling reactions, the diazonium ion reacts with an aromatic compound to form an azo bond, resulting in the formation of azo dyes .

Comparison with Similar Compounds

1-Chloro-2-diazonio-3,3,3-trifluoroprop-1-en-1-olate can be compared with other diazonium compounds and trifluoromethyl-substituted compounds:

Properties

CAS No.

59733-92-5

Molecular Formula

C3ClF3N2O

Molecular Weight

172.49 g/mol

IUPAC Name

2-diazo-3,3,3-trifluoropropanoyl chloride

InChI

InChI=1S/C3ClF3N2O/c4-2(10)1(9-8)3(5,6)7

InChI Key

KRAIXOVJMIYWMT-UHFFFAOYSA-N

Canonical SMILES

C(=[N+]=[N-])(C(=O)Cl)C(F)(F)F

Origin of Product

United States

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